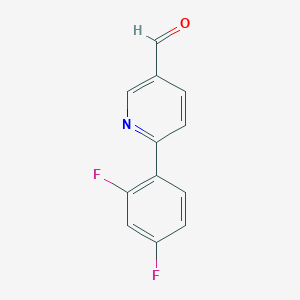

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

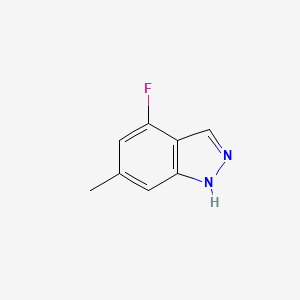

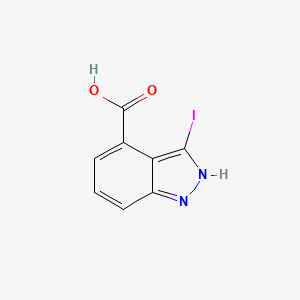

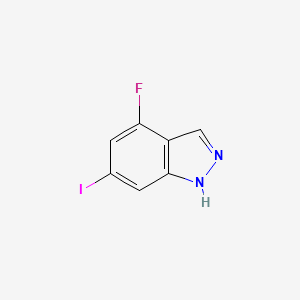

The compound “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” is a chemical compound likely used in research or industry . It contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” were not found, similar compounds are often synthesized through various methods such as the Suzuki cross-coupling reaction and multi-component reactions .科学研究应用

Application Summary

This compound is utilized in the development of antifungal drugs, specifically as a derivative of Voriconazole (VN), which is used to treat various fungal infections. The compound, referred to as VN-CHO, is a result of late-stage functionalization of VN to improve its efficacy and reduce side effects .

Methods of Application

VN-CHO is synthesized through a photoredox-catalyzed hydroxymethylation of VN, followed by oxidation of the hydroxymethylated derivative (VN-CH2OH) to form VN-CHO. This process introduces a formyl group into the VN structure, creating a site for further functionalization .

Results Summary

The VN-CHO was obtained in a good yield of 70%, and its structure was confirmed by 1D (1H and 13C) and 2D (HSQC and HMBC) NMR techniques. The introduction of the formyl group has been shown to be promising for enhancing the antifungal activity of VN .

Organic Synthesis

Results Summary

Photoredox Catalysis

Results Summary

Material Science

Results Summary

Analytical Chemistry

Results Summary

Fluorination Chemistry

Results Summary

Proteomic Biomarker Discovery

Methods of Application: In a study, targeted proteomics using multiple reaction monitoring mass spectrometry (MRM-MS) was employed to measure plasma levels of proteins, including those potentially modified by this compound, to assess clinical associations .

Results Summary

The study identified several proteins differentially expressed between long-term responders and poor responders to crizotinib, an ALK tyrosine kinase inhibitor. This suggests that modifications by compounds like “6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde” could be part of a prognostic signature for treatment response .

Green Chemistry

Methods of Application

Solvent-free conditions often lead to decreased reaction time, increased yields, and easier work-up. This compound is involved in multicomponent reactions (MCRs) under such conditions .

Antifungal Derivative Synthesis

Methods of Application: The synthesis involves a photoredox-catalyzed hydroxymethylation of Voriconazole, yielding a hydroxymethylated derivative, followed by oxidation to produce the final compound .

Results Summary

The new derivative was obtained with a 70% yield , and its structure was confirmed by NMR techniques. The introduction of a formyl group in the Voriconazole structure creates a promising site for further functionalization .

Radical Chemistry

Methods of Application: Blatter radicals are prepared through oxidation of amidrazones using MnO2 in dry CH2Cl2, and their properties are studied using cyclic voltammetry and EPR spectroscopy .

属性

IUPAC Name |

6-(2,4-difluorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHVHRUOLIQTPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)